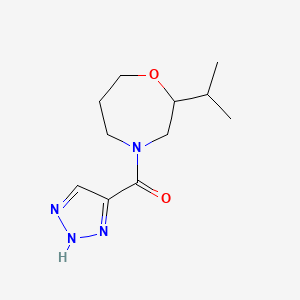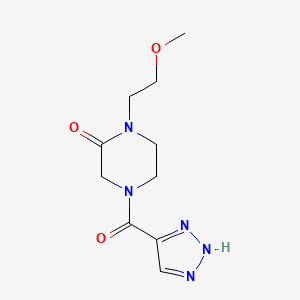![molecular formula C12H15FN2O2 B7412337 1-Cyclopropyl-3-[(3-fluoro-5-methoxyphenyl)methyl]urea](/img/structure/B7412337.png)
1-Cyclopropyl-3-[(3-fluoro-5-methoxyphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-[(3-fluoro-5-methoxyphenyl)methyl]urea is an organic compound characterized by the presence of a cyclopropyl group, a fluorinated methoxyphenyl moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-[(3-fluoro-5-methoxyphenyl)methyl]urea typically involves the reaction of cyclopropylamine with 3-fluoro-5-methoxybenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-[(3-fluoro-5-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-Cyclopropyl-3-[(3-fluoro-5-methoxyphenyl)methyl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-[(3-fluoro-5-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-Cyclopropyl-3-[(3-fluoro-4-methoxyphenyl)methyl]urea
- 1-Cyclopropyl-3-[(3-chloro-5-methoxyphenyl)methyl]urea
- 1-Cyclopropyl-3-[(3-fluoro-5-ethoxyphenyl)methyl]urea
Comparison: 1-Cyclopropyl-3-[(3-fluoro-5-methoxyphenyl)methyl]urea is unique due to the specific positioning of the fluorine and methoxy groups on the aromatic ring. This positioning can influence the compound’s reactivity, biological activity, and physical properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.
Properties
IUPAC Name |
1-cyclopropyl-3-[(3-fluoro-5-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-17-11-5-8(4-9(13)6-11)7-14-12(16)15-10-2-3-10/h4-6,10H,2-3,7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXLUDBFFNRXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)NC2CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetyl]-N-methylpiperazine-1-sulfonamide](/img/structure/B7412255.png)
![3-[(5-Methylpyrazin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7412261.png)
![4-Methyl-3-[2-(pyrazin-2-ylamino)ethylsulfamoyl]benzoic acid](/img/structure/B7412269.png)

![1-acetyl-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7412279.png)
![5-[4-(2-Methoxyethyl)-3-oxopiperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7412283.png)

![4-Hydroxy-1-[2-(4-phenylcyclohexyl)acetyl]piperidine-4-carboxamide](/img/structure/B7412294.png)
![2-methyl-N-[(3-methyloxolan-3-yl)methyl]-5-propan-2-ylfuran-3-carboxamide](/img/structure/B7412308.png)
![[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(2-methyl-5-propan-2-ylfuran-3-yl)methanone](/img/structure/B7412309.png)
![4-[(4,5-Dimethoxy-2-methylphenyl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7412317.png)
![2-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-5-propan-2-ylfuran-3-carboxamide](/img/structure/B7412319.png)

![1-(2,2-Dimethylpropyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B7412343.png)
